5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide
Description
The compound 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide is a heterocyclic organic molecule featuring a pyridine core substituted with benzyloxy and hydroxy groups at positions 5 and 4, respectively. The carboxamide group at position 2 links the pyridine ring to a 1,3,4-thiadiazole moiety bearing a 2-methylpropyl substituent.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12(2)8-17-22-23-19(27-17)21-18(25)14-9-15(24)16(10-20-14)26-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
PVQWHDGVYWALLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable benzyl alcohol with a halogenated pyridine derivative under basic conditions to form the benzyloxy group.
Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Formation of the thiadiazole ring: The thiadiazole ring is typically formed through a cyclization reaction involving a suitable thiourea derivative and a halogenated pyridine derivative.
Coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups.
Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Common reagents for substitution reactions include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can lead to the formation of benzaldehyde derivatives, while reduction of the carboxamide group can lead to the formation of amine derivatives.
Scientific Research Applications
5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other thiadiazole-linked carboxamides. A key analogue, 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (ChemSpider ID: 874376-57-5), differs in its heterocyclic core (pyrimidine vs. pyridine) and substituents (benzylsulfonyl and chloro vs. benzyloxy and hydroxy) . These variations significantly influence physicochemical properties:
- Electron-withdrawing vs. In contrast, the hydroxy and benzyloxy groups in the target compound may increase solubility via hydrogen bonding.
- Heterocyclic core : Pyridine derivatives often exhibit stronger basicity compared to pyrimidines, affecting bioavailability and metabolic stability.
Data Table: Key Structural and Functional Comparisons
Methodological Considerations
Structural analyses of such compounds often rely on crystallographic tools like SHELX for refinement and validation . The absence of crystallographic data for the target compound limits mechanistic insights, underscoring the need for further experimental characterization.
Biological Activity
The compound 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the benzyloxy and carboxamide functionalities. The synthetic route may include:
- Formation of Thiadiazole : Utilizing 2-methylpropyl derivatives and appropriate reagents to form the thiadiazole core.
- Pyridine Modification : Introducing the pyridine ring through a nucleophilic substitution reaction.
- Final Coupling : Attaching the benzyloxy and carboxamide groups to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the thiadiazole-pyridine class. For instance, derivatives have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | P. aeruginosa | 0.25 |
| 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated in vitro. For example, in studies involving various cancer cell lines such as MCF-7 (breast cancer) and WRL68 (liver cancer), compounds similar to the target demonstrated dose-dependent cytotoxicity.
- Case Study : A related compound exhibited an IC50 value of 110.4 µg/mL against MCF-7 cells after 24 hours of treatment .
| Cell Line | IC50 (µg/mL) | Treatment Duration |
|---|---|---|
| MCF-7 | 110.4 | 24 hours |
| WRL68 | 272.8 | 24 hours |
The biological activity is often attributed to the ability of these compounds to interact with specific biological targets:
-
DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
- Binding interactions include hydrogen bonds and hydrophobic interactions with key amino acids in the active site.
- Cell Cycle Disruption : In cancer cells, compounds may induce apoptosis by disrupting normal cell cycle progression through various signaling pathways.
Pharmacokinetic Properties
The pharmacokinetic profile plays a crucial role in determining the therapeutic efficacy of a compound:
- Absorption : Studies indicate favorable absorption characteristics for similar thiadiazole derivatives.
- Distribution : The lipophilicity conferred by the benzyloxy group enhances tissue distribution.
- Metabolism : Investigations into metabolic pathways are ongoing to understand how modifications influence bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
